molecular formula C19H20O8 B11052242 methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11052242
M. Wt: 376.4 g/mol
InChI Key: RVIKYTSAHWBWMP-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound characterized by its unique furo[3,2-c]pyran structure. This compound is notable for its incorporation of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The presence of this group contributes to the compound’s potential bioactivity and its relevance in various scientific research applications.

Preparation Methods

The synthesis of methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where 3,4,5-trimethoxyacetophenone is reacted with appropriate aldehydes under both acid- and base-catalyzed conditions . The reaction conditions often involve the use of catalysts such as hydrochloric acid (HCl), boron trifluoride (BF3), or p-toluenesulfonic acid. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

Methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C19H20O8

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C19H20O8/c1-9-6-11-15(18(20)26-9)14(17(27-11)19(21)25-5)10-7-12(22-2)16(24-4)13(8-10)23-3/h6-8,14,17H,1-5H3

InChI Key

RVIKYTSAHWBWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O1

Origin of Product

United States

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